(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, an azetidine ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzothiophene core, followed by the introduction of the azetidine ring and the methoxyphenyl group. Key steps may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Azetidine Ring: Azetidine rings can be synthesized via cyclization reactions of appropriate amine precursors under basic conditions.
Attachment of Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced onto the benzothiophene core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases .
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core and azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiophene derivatives and azetidine-containing molecules. Examples include:
Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.
Azetidine-Containing Molecules: Compounds featuring the azetidine ring, such as azetidine-2-ones
Uniqueness
The uniqueness of (3-Methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C21H21NO4S |
---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(3-methoxyphenyl)methyl 3-(azetidin-3-ylmethoxy)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-24-16-6-4-5-14(9-16)12-26-21(23)20-19(25-13-15-10-22-11-15)17-7-2-3-8-18(17)27-20/h2-9,15,22H,10-13H2,1H3 |
InChI-Schlüssel |
ITSDCNRPKQUQRM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)COC(=O)C2=C(C3=CC=CC=C3S2)OCC4CNC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.